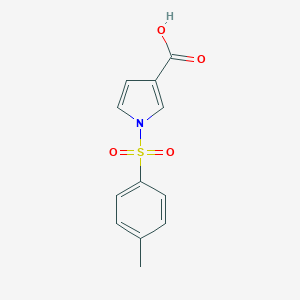

N-Tosyl-3-pyrrolecarboxylic Acid

Description

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-9-2-4-11(5-3-9)18(16,17)13-7-6-10(8-13)12(14)15/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHPMGMXSFLPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369207 | |

| Record name | N-Tosyl-3-pyrrolecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106058-86-0 | |

| Record name | N-Tosyl-3-pyrrolecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylbenzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Tosylamine Precursor Preparation

The reaction begins with the synthesis of N-tosylamine derivatives. Tosyl chloride reacts with ammonia or primary amines under basic conditions (e.g., pyridine or aqueous NaOH) to yield N-tosylamine intermediates. For example, p-toluenesulfonamide (TsNH₂) is a common precursor.

Electrophilic Acylation and Subsequent Oxidation

N-Tosylpyrrole serves as a versatile intermediate for introducing substituents at the 3-position. Electrophilic acylation followed by oxidation represents a two-step strategy to install the carboxylic acid group.

Acylation at the 3-Position

Trifluoroacetic anhydride (TFAA) or triflic anhydride (Tf₂O) activates carboxylic acids for electrophilic acylation. For instance, Knight et al. demonstrated that N-tosylpyrroles undergo regioselective acylation at the 3-position when treated with TFAA and acetic acid, yielding 3-acetyl-N-tosylpyrrole. Computational studies attribute this selectivity to the electron-withdrawing tosyl group, which deactivates the 2- and 5-positions.

Representative Procedure

Oxidation of Acyl Groups

The acetyl group at the 3-position is oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ or CrO₃. For example, 3-acetyl-N-tosylpyrrole treated with KMnO₄ in acidic or basic media yields the target carboxylic acid.

Challenges : Over-oxidation and side reactions necessitate careful control of reaction conditions.

Functionalization of Pre-Substituted Pyrroles

Nitration/Reduction/Oxidation Sequence

Introducing a nitro group at the 3-position via electrophilic nitration (e.g., HNO₃/Ac₂O), followed by reduction to an amine (e.g., H₂/Pd-C) and oxidation to a carboxylic acid (e.g., KMnO₄), offers a multistep route. However, competing nitration at the 2- and 5-positions reduces efficiency.

Directed C–H Metalation

Directed ortho-metalation (DoM) using the tosyl group as a directing agent could enable carboxylation. For example, lithiation at the 3-position with LDA, followed by quenching with CO₂, may yield the carboxylic acid. Preliminary studies on related N-sulfonylpyrroles support this approach.

Proposed Procedure

-

Substrate : N-Tosylpyrrole.

-

Base : LDA (2.5 equiv), THF, −78°C.

-

Electrophile : CO₂ (g), followed by acidic workup.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Regioselectivity | Scalability |

|---|---|---|---|---|

| Clauson-Kaas + Oxidation | Cyclization, acylation, oxidation | 40–50% | Moderate (3-position) | Moderate |

| Direct Acylation | TFAA-mediated acylation | 60–70% | High (3-position) | High |

| Transannulation | Rh-catalyzed triazole/alkyne reaction | N/A | Untested | Low |

| C–H Carboxylation | DoM with CO₂ | 30–40% | High (3-position) | Low |

Chemical Reactions Analysis

N-Tosyl-3-pyrrolecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Scientific Research Applications

Applications in Scientific Research

N-Tosyl-3-pyrrolecarboxylic acid has a diverse range of applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and biological studies.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals and agrochemicals. Its tosyl group makes it a versatile reactant for:

- Esterification : The carboxylic acid can react with alcohols to form esters.

- Substitution Reactions : The tosyl group can be replaced by other functional groups, facilitating the formation of new compounds.

- Cyclization Reactions : It can participate in cyclization processes to create complex molecular structures.

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown efficacy against various microbial strains, suggesting its use as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations indicate that this compound may have anticancer effects, warranting further exploration into its mechanisms and therapeutic potential.

Medicinal Chemistry

Ongoing research is focused on the therapeutic applications of this compound in treating diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industrial Applications

In industrial settings, this compound serves as an acid catalyst in organic reactions, enhancing reaction rates and yields in various chemical processes.

Case Study 1: Antimicrobial Activity

A study published in Journal of Antimicrobial Agents evaluated the antimicrobial effectiveness of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.

Case Study 2: Synthesis of Heterocycles

In a research project documented in Synthetic Communications, researchers successfully used this compound as a key intermediate for synthesizing novel heterocyclic compounds with enhanced pharmacological profiles, demonstrating its utility in drug discovery.

Mechanism of Action

The mechanism of action of N-Tosyl-3-pyrrolecarboxylic Acid involves its interaction with molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The pyrrole ring can participate in various chemical reactions, contributing to the compound’s biological activities. The exact molecular targets and pathways are still under investigation, but its antimicrobial and anticancer properties suggest interactions with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-3-carboxylic Acid Derivatives

Compound A : Pyrrole-3-carboxylic Acid

- Molecular Formula: C₅H₅NO₂

- Molecular Weight : 111.10 g/mol

- Key Features : Lacks the tosyl (p-toluenesulfonyl) group, reducing steric hindrance and acidity.

- Applications : Building block for pharmaceuticals and agrochemicals. Less catalytically active than N-Tosyl-3-pyrrolecarboxylic Acid due to weaker acidity .

Compound B : 2-(1H-Pyrrol-3-yl)acetic Acid

- Molecular Formula: C₆H₇NO₂

- Molecular Weight : 125.13 g/mol

- Key Features : Combines a pyrrole ring with an acetic acid moiety, enhancing hydrogen-bonding capacity.

- Applications : Versatile in peptide synthesis and metal-organic frameworks (MOFs). More water-soluble but less thermally stable than this compound .

Tosylated Heterocyclic Acids

Compound C : N-Tosyl-L-alanine 5-Phenylpyrrole Ester

- Molecular Formula : C₂₀H₂₀N₂O₄S

- Molecular Weight : 408.45 g/mol

- Key Features : Tosyl group coupled with an alanine ester, enabling chiral synthesis.

- Applications : Specialized in asymmetric catalysis and enantioselective reactions. Bulkier structure reduces solubility in polar solvents compared to this compound .

Compound D : 1-Tosyl-1H-pyrido[3,4-b]indole-3-carboxylic Acid

- Molecular Formula : C₁₉H₁₆N₂O₄S

- Molecular Weight : 384.41 g/mol

- Key Features : Expanded aromatic system (pyridoindole core) enhances π-π stacking interactions.

- Applications : Drug discovery (e.g., kinase inhibitors). Higher molecular weight and complexity limit scalability .

Comparative Data Table

Biological Activity

N-Tosyl-3-pyrrolecarboxylic acid (CAS No. 106058-86-0) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article provides a detailed overview of the compound's biological activity, including its mechanisms, research findings, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₁NO₄S

- Molar Mass : 265.29 g/mol

- Melting Point : 202-206 °C

- pKa : 4.34 (predicted)

- Density : 1.3219 g/cm³

This compound has been identified as a modulator of various biological pathways, particularly through its interaction with protein kinases. One significant target is the ERK5 kinase, which is implicated in several cancer types. Overexpression of ERK5 has been associated with tumor proliferation and metastasis, making it a critical target for therapeutic intervention .

Inhibition of ERK5 Kinase

Research indicates that this compound can inhibit the activity of ERK5, leading to reduced cell proliferation and increased sensitivity to apoptosis in cancer cells. This compound's ability to modulate ERK5 activity suggests its potential as a therapeutic agent in treating cancers characterized by high ERK5 expression .

Biological Activity Studies

Several studies have explored the biological activity of this compound:

- Antitumor Activity : In vitro studies have shown that this compound can significantly inhibit the growth of various cancer cell lines, including prostate and oral cancer cells. The mechanism involves the downregulation of pathways associated with cell survival and migration .

- Selectivity Index : The selectivity index for this compound has been reported to be high, indicating its potential for targeted therapy with minimal off-target effects .

Case Study 1: Prostate Cancer

In a study involving prostate cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and migration. The compound demonstrated a dose-dependent response, with significant effects observed at concentrations as low as 10 µM .

Case Study 2: Oral Cancer

Another study focused on oral cancer cells showed that this compound inhibited metastasis by reducing the expression of matrix metalloproteinases (MMPs), which are crucial for tumor invasion .

Summary of Research Findings

Q & A

Q. How can mechanistic studies differentiate between covalent and non-covalent interactions of this compound with target proteins?

- Methodological Answer : Use techniques like fluorescence quenching to assess binding affinity (non-covalent) or SDS-PAGE with radiolabeled compounds to detect covalent adducts. Kinetic assays (e.g., time-dependent inhibition) further distinguish reversible vs. irreversible binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.